(2,3-Dichloro-6-nitrophenyl)methanol
Overview
Description
“(2,3-Dichloro-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H5Cl2NO3 . Its average mass is 222.025 Da and its mono-isotopic mass is 220.964645 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-2,11H,3H2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 222.03 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Catalytic Reactions and Synthesis
N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes
Methanol, a potential hydrogen source and C1 synthon, finds interesting applications in chemical synthesis. A study reported a clean and cost-competitive method for selective N-methylation of amines using methanol, with RuCl3.xH2O as a ligand-free catalyst, demonstrating its synthetic value in producing pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization from readily available chemicals (Sarki et al., 2021).
C-H Halogenation in Arene Synthesis
The palladium-catalyzed iterative C-H halogenation reactions were utilized to prepare multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol. This approach offered advantages such as milder conditions, higher yields, and better selectivity compared to traditional methods, highlighting the potential for high chemical diversity in synthesis (Sun, Sun, & Rao, 2014).
Material Science and Chemical Properties
Solvatochromism and Chemical Probes
The solvatochromic behavior of nitro-substituted phenolates was studied, revealing a reversal in solvatochromism and providing insights into nonspecific solute-solvent interactions and hydrogen bonding. These compounds were used as probes to investigate binary solvent mixtures, shedding light on solvent-solvent and solute-solvent interactions (Nandi et al., 2012).
Photolysis of Chloro Nitroso Compounds
The study of the photolysis of gem-chloronitrosoalkanes, including the model compound 2-chloro-2-nitrosoadamantane, in methanol revealed a complex mechanism involving C-NO bond cleavage and the transient formation of chloroalkyl radicals. This research provides a deeper understanding of the photolytic behavior of chloro nitroso compounds in alcoholic solvents (Kayen & Boer, 2010).
Safety and Hazards
properties
IUPAC Name |
(2,3-dichloro-6-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSXCROLWYVFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457273 | |
Record name | 2,3dichloro-6-nitro benzylalcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
393078-37-0 | |
Record name | 2,3dichloro-6-nitro benzylalcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitrobenzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z23KFN4ZZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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